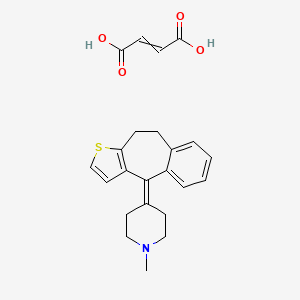

BC-105;Pizotyline

Description

BenchChem offers high-quality BC-105;Pizotyline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BC-105;Pizotyline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H25NO4S |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

but-2-enedioic acid;1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine |

InChI |

InChI=1S/C19H21NS.C4H4O4/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;5-3(6)1-2-4(7)8/h2-5,10,13H,6-9,11-12H2,1H3;1-2H,(H,5,6)(H,7,8) |

InChI Key |

GGYSHFFKUHGBIK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: BC-105 (Pizotifen) and Benzocycloheptene Architectures

The following technical guide details the chemical structure, synthesis, and pharmacological profile of BC-105 (Pizotifen) and its relation to the broader class of benzocycloheptene derivatives.

Executive Summary

BC-105, chemically known as Pizotifen (or Pizotyline), is a tricyclic benzocycloheptene derivative characterized by a fused thiophene ring.[1][2] Originally developed by Sandoz (now Novartis), it functions as a potent serotonin (5-HT) and histamine antagonist.[2] While structurally homologous to cyproheptadine, the substitution of a benzene ring with a thiophene moiety alters its lipophilicity and receptor binding affinity profile. This guide analyzes the structural causality of BC-105’s activity, its synthetic pathway, and the critical signaling cascades it modulates.

Chemical Architecture & SAR Analysis

The Benzocycloheptene Core

The fundamental scaffold of BC-105 is the benzocycloheptene system—a benzene ring fused to a seven-membered cycloheptene ring.[2] In BC-105, this system is further fused with a thiophene ring, creating a tricyclic hetero-aromatic core: benzo[4,5]cyclohepta[1,2-b]thiophene.[2]

Key Structural Features:

-

Tricyclic Rigidity: The fused ring system forces the central cycloheptene ring into a specific conformation (often a distorted boat), positioning the exocyclic double bond for optimal receptor interaction.

-

Piperidine Tether: A 1-methyl-4-piperidylidene group is attached at the C4 position via a double bond.[2][3] This basic nitrogen is critical for electrostatic interaction with the conserved Aspartate residue (D3.[2]32) in aminergic GPCRs (5-HT, Histamine, Dopamine receptors).[2]

-

Thiophene Isostere: Replacing one phenyl ring of cyproheptadine with thiophene (in Pizotifen) increases electron density and slightly alters the steric bulk, potentially enhancing affinity for 5-HT2 receptors over H1 receptors compared to its predecessor.

Physicochemical Profile (Table 1)[2]

| Parameter | Value | Relevance to Drug Development |

| IUPAC Name | 4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-1-methylpiperidine | Unique tricyclic identity |

| Molecular Formula | C₁₉H₂₁NS | Heteroatomic core |

| Molecular Weight | 295.44 g/mol | Optimal for BBB penetration (<500 Da) |

| LogP (Octanol/Water) | ~4.0 - 4.5 | High lipophilicity; extensive CNS distribution |

| pKa | ~8.6 (Piperidine N) | Protonated at physiological pH (cationic species binds receptor) |

| H-Bond Donors/Acceptors | 0 / 2 | Facilitates membrane permeability |

Synthesis & Manufacturing Workflow

The synthesis of BC-105 typically follows a convergent route, coupling the tricyclic ketone with a piperidine Grignard reagent, followed by acid-catalyzed dehydration.[2]

Synthetic Pathway Visualization

The following diagram illustrates the critical steps in the formation of the alkylidene linker.

Figure 1: Convergent synthesis of Pizotifen via Grignard addition and dehydration.

Technical Commentary on Synthesis

-

Nucleophilic Addition: The carbonyl carbon at position 4 of the tricyclic ketone is electrophilic. The Grignard reagent (derived from 4-chloro-1-methylpiperidine) attacks this carbon.[2] This step must be performed under anhydrous conditions (THF or Diethyl ether) to prevent quenching of the organometallic reagent.

-

Dehydration: The resulting tertiary alcohol (carbinol) is unstable and readily undergoes dehydration in the presence of strong acid (e.g., HCl in acetic acid). This forms the thermodynamically stable tetrasubstituted exocyclic double bond, conjugating the piperidine ring with the tricyclic aromatic system.

Pharmacodynamics & Mechanism of Action[4]

BC-105 is a "dirty drug" (promiscuous antagonist), binding to multiple GPCRs.[2] Its primary therapeutic effect in migraine prophylaxis is attributed to 5-HT2A/2C antagonism , which prevents vasoconstriction and inhibits neurogenic inflammation.[2]

Receptor Binding Profile

-

5-HT2A/2C: High affinity antagonist.[2] Blocks serotonin-induced platelet aggregation and cranial vasoconstriction.[2][3][4]

-

H1 Histamine: Potent antagonist.[2][3] Contributes to sedation and weight gain (side effects).[2]

-

Muscarinic (M1-M5): Moderate antagonist.[2] Causes anticholinergic effects (dry mouth, urinary retention).[2]

Signaling Pathway Blockade

The following diagram details the molecular blockade at the 5-HT2A receptor, preventing the Gq-mediated calcium cascade.

Figure 2: Mechanism of Action.[2] BC-105 acts as a competitive antagonist, preventing the 5-HT mediated Gq-protein coupling and subsequent IP3/DAG generation.[2]

Experimental Protocol: In Vitro Radioligand Binding Assay

To validate the affinity of a benzocycloheptene derivative for the 5-HT2A receptor, the following self-validating protocol is recommended.

Objective: Determine the inhibition constant (

Materials:

-

Source Tissue: Rat frontal cortex homogenates (rich in 5-HT2A) or HEK293 cells expressing human 5-HT2A.[2]

-

Radioligand:

-Ketanserin (Specific Activity ~60-80 Ci/mmol).[2] -

Non-specific blocker: Methysergide (1

M) to define non-specific binding.[2] -

Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl

.

Methodology:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer.[2] Centrifuge at 40,000

for 20 min. Resuspend pellet in buffer. -

Incubation:

-

Equilibrium: Incubate at 37°C for 20 minutes.

-

Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[2]

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

using non-linear regression. Derive

Validation Criteria: Specific binding must exceed 80% of total binding. The Hill slope should be approximately -1.0 for competitive antagonism.[2]

References

-

Dixon, A. K., et al. (1977).[2][5] "Pharmacological properties of pizotifen." Arzneimittel-Forschung, 27(10), 1968-1979.[2]

-

Speight, T. M., & Avery, G. S. (1972).[5] "Pizotifen (BC-105): A Review of its Pharmacological Properties and Therapeutic Efficacy." Drugs, 3, 159–203.

-

IUPHAR/BPS Guide to Pharmacology. "Pizotifen Ligand Entry."

-

PubChem Compound Summary. "Pizotifen (CID 27400)."[1][2] National Center for Biotechnology Information.[2]

-

TargetMol. "Pizotifen Malate Chemical Properties."

Sources

- 1. Pizotifen - Wikipedia [en.wikipedia.org]

- 2. Benzocycloheptene | C11H14 | CID 136842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pizotifen | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Pizotifen | 15574-96-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Technical Guide: BC-105 (Pizotifen) Off-Target Effects on Muscarinic Receptors

Executive Summary

BC-105 , historically developed by Sandoz and widely known as Pizotifen , is a benzocycloheptathiophene derivative primarily characterized as a serotonin (5-HT) and histamine (H1) antagonist.[1] While its therapeutic efficacy in migraine prophylaxis is well-established, its utility as a chemical probe or lead compound is complicated by a significant "dirty" pharmacological profile.

This guide provides a rigorous technical analysis of BC-105’s off-target activity at muscarinic acetylcholine receptors (mAChRs) . For drug development professionals, understanding this off-target liability is critical; the tricyclic structure of BC-105 mimics the pharmacophore of classical antimuscarinics, leading to competitive antagonism at M1–M5 subtypes. This activity confounds data interpretation in neuropharmacology and drives the classic anticholinergic side-effect profile (xerostomia, sedation, tachycardia) observed in clinical settings.

Molecular Pharmacology & Structural Basis

The Tricyclic Pharmacophore

BC-105 belongs to the tricyclic class of compounds, sharing high structural homology with Cyproheptadine and Ketotifen .[2] The core structure—a tricyclic ring system linked to a 1-methyl-4-piperidylidene moiety—is a promiscuous scaffold.

-

Primary Targets: 5-HT2A, 5-HT2C, H1 receptors.

-

Off-Target Liability: The piperidine nitrogen, charged at physiological pH, mimics the quaternary ammonium of acetylcholine, allowing BC-105 to dock into the orthosteric binding pocket of muscarinic GPCRs.

Binding Affinity Profile ( / )

BC-105 acts as a non-selective competitive antagonist across muscarinic subtypes. Unlike modern tool compounds (e.g., Pirenzepine for M1 or Darifenacin for M3), BC-105 exhibits a "flat" affinity profile.

Table 1: BC-105 (Pizotifen) Affinity Profile at Muscarinic Receptors

| Receptor Subtype | Primary Signaling | Approx | Physiological Impact of Blockade | |

| M1 (Neural) | 7.6 – 7.8 | 15 – 25 | Cognitive blunting, sedation | |

| M2 (Cardiac) | 7.2 – 7.5 | 30 – 60 | Tachycardia (loss of vagal brake) | |

| M3 (Glandular) | 7.5 – 7.8 | 15 – 30 | Xerostomia (dry mouth), constipation | |

| M4 (CNS) | ~7.3 | ~50 | Modulation of dopamine release | |

| M5 (CNS) | ~7.2 | ~60 | Cerebrovascular dilation effects |

> Note:

Mechanistic Pathway Analysis

BC-105 disrupts cholinergic signaling by occupying the orthosteric site, preventing Acetylcholine (ACh) binding. This blockade has divergent downstream effects depending on the G-protein coupling of the specific subtype.

Signaling Blockade Diagram

The following diagram illustrates the dual-mechanism blockade where BC-105 inhibits both the excitatory (

Caption: BC-105 acts as a competitive antagonist at both Gq-coupled (M1/M3) and Gi-coupled (M2/M4) receptors, effectively silencing downstream calcium flux and cAMP modulation.

Experimental Validation Protocols

To rigorously confirm BC-105 off-target effects in a new biological system, two orthogonal assays are recommended: Radioligand Binding (for affinity) and Functional Calcium Flux (for efficacy/antagonism).

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the

-

Membrane Prep: Harvest CHO-hM(x) cells. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet to ~10 µg protein/well.

-

Ligand Selection: Use [

H]-N-Methylscopolamine (NMS) (0.2 nM) as the non-selective high-affinity radioligand. -

Competition: Prepare serial dilutions of BC-105 (100 µM to 0.1 nM).

-

Non-Specific Binding (NSB): Define using 1 µM Atropine (Positive Control).

-

Incubation: Incubate plates for 60 minutes at 25°C (equilibrium).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce non-specific binding of the hydrophobic BC-105.

-

Analysis: Measure CPM via liquid scintillation. Fit data to a one-site competition model:

Protocol B: Functional Calcium Flux (FLIPR)

Objective: Confirm BC-105 functions as an antagonist (not a partial agonist) and measure functional potency (

-

Dye Loading: Load cells with Fluo-4 AM or Calcium 6 dye for 45 mins at 37°C.

-

Pre-treatment: Add BC-105 (various concentrations) 15 minutes prior to agonist challenge.

-

Challenge: Inject Carbachol at its

concentration. -

Readout: Monitor fluorescence intensity (RFU) over 120 seconds.

-

Interpretation: A dose-dependent reduction in Carbachol-induced calcium peak confirms antagonism. If BC-105 alone elicits a calcium signal, it possesses partial agonist activity (rare for this scaffold).

Experimental Workflow Diagram

Caption: Sequential workflow to validate BC-105 off-target activity. Binding assays first establish physical interaction; functional assays confirm physiological blockade.

Implications for Drug Development

When using BC-105 (Pizotifen) as a reference compound or analyzing data from libraries containing it, researchers must account for the "Anticholinergic Fog" :

-

In Vivo Confounders: In behavioral models (e.g., cognition, anxiety), the antimuscarinic effect of BC-105 can mimic amnesia (M1 blockade) or alter locomotor activity, potentially masking the serotonergic effects being studied.

-

Safety Margins: The therapeutic window for BC-105 is narrowed by these off-targets. Doses required for complete 5-HT blockade often saturate muscarinic receptors, leading to dry mouth and sedation—the primary reasons for patient non-compliance in migraine therapy.

-

Control Strategy: When using BC-105 to probe 5-HT receptors, always include a control arm with a selective muscarinic antagonist (e.g., Scopolamine ) to distinguish which observed phenotypes are cholinergic in origin.

References

-

Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics. Source: National Institutes of Health (PubMed) / European Journal of Pharmacology Context: Establishes the non-selective pA2 values for Pizotifen at M1, M2, and M3 receptors. Link:[Link]

-

Pizotifen (BC 105) in migraine prophylaxis. Source: Current Medical Research and Opinion Context: Clinical validation of BC-105 and documentation of anticholinergic side effects in human trials. Link:[Link]

-

Muscarinic Receptor Antagonists: Pharmacology and Clinical Implications. Source: StatPearls [Internet] Context: Detailed review of the physiological consequences of muscarinic blockade (M1-M5). Link:[Link]

-

PubChem Compound Summary: Pizotifen (BC-105). Source: PubChem Context: Chemical structure, synonyms (BC-105), and aggregated bioactivity data. Link:[Link]

Sources

Technical Guide: Pizotyline Pharmacodynamics in Rodent Migraine Models

Executive Summary

Pizotyline (Pizotifen) remains a cornerstone reference compound in migraine research, not despite its "dirty" pharmacological profile, but because of it. As a potent antagonist of 5-HT

This guide details the pharmacodynamic validation of Pizotyline within two primary rodent paradigms: Nitroglycerin (NTG)-Induced Hyperalgesia (modeling central sensitization) and Cortical Spreading Depression (CSD) (modeling migraine aura).

Pharmacological Profile & Receptor Affinity

Pizotyline’s efficacy stems from its broad-spectrum antagonism.[1][2][3] Unlike highly selective modern agents (e.g., gepants), Pizotyline modulates the trigeminovascular system at multiple nodes.

Table 1: Receptor Binding Profile & Functional Relevance

| Target Receptor | Affinity ( | Physiological Role in Migraine Models |

| 5-HT | High (Antagonist) | Prevents vasoconstriction in peripheral vessels; inhibits platelet aggregation and release of inflammatory mediators. |

| 5-HT | High (Antagonist) | Modulates central pain processing in the thalamus and PAG; regulates appetite (side effect correlation). |

| Histamine H | High (Antagonist) | Reduces neurogenic inflammation and plasma protein extravasation (PPE). |

| Muscarinic (M) | Moderate (Antagonist) | Contributes to sedation; modulates parasympathetic outflow to cranial vessels. |

| GABAergic System | Indirect Modulation | Intrathecal administration enhances GABAergic inhibition in the dorsal horn, attenuating neuropathic pain components. |

Mechanism of Action: The Multi-Node Blockade

Pizotyline does not act on a single pathway. It dampens the "migraine generator" by raising the threshold for activation in both the vasculature and the brainstem.

Diagram 1: Pizotyline Signaling Blockade

This diagram illustrates the downstream effects of Pizotyline antagonism on the trigeminovascular system.

Caption: Pizotyline exerts a multi-modal blockade, inhibiting neurogenic inflammation via 5-HT2A/H1 and dampening central sensitization via 5-HT2C pathways.

Experimental Protocols

To validate Pizotyline (or a new chemical entity against it), strict adherence to timing and dosing is required.

Protocol A: Nitroglycerin (NTG)-Induced Hyperalgesia (Chronic Model)

This model mimics the transition from acute to chronic migraine, characterized by basal hyperalgesia.

Rationale: NTG (a nitric oxide donor) causes delayed hyperalgesia in rodents, similar to a migraine attack in humans. Pizotyline should prevent the development of this hyperalgesia.

Subjects: C57BL/6J Mice (Male/Female, 20-25g).

Step-by-Step Workflow:

-

Habituation (Days -3 to 0): Acclimate mice to the testing environment (plexiglass cages on mesh floor) for 30-60 mins daily.

-

Baseline Testing (Day 0): Measure mechanical thresholds using von Frey filaments (Up-Down method).

-

Exclusion Criteria: Mice with baseline threshold < 0.6g or > 2.0g.

-

-

Induction Phase (Days 1, 3, 5, 7, 9):

-

Drug Admin: Administer Pizotyline (10 mg/kg, i.p.) or Vehicle 30 minutes prior to NTG.

-

NTG Challenge: Inject NTG (10 mg/kg, i.p.) immediately following the pre-treatment window.

-

-

Post-Treatment Testing:

-

Measure von Frey thresholds 2 hours post-NTG injection on injection days (Acute effect).

-

Measure basal thresholds on days between injections (Chronic sensitization effect).

-

Self-Validating Check: The Vehicle+NTG group must show a progressive decline in mechanical threshold (allodynia) by Day 5. If not, the NTG batch is likely degraded.

Protocol B: Cortical Spreading Depression (CSD)

This model evaluates the drug's ability to raise the threshold for aura initiation.

Rationale: 5-HT

Subjects: Sprague-Dawley Rats (250-300g).

Step-by-Step Workflow:

-

Anesthesia: Urethane (1.2 g/kg i.p.) to maintain long-term stability without suppressing CSD as deeply as isoflurane.

-

Craniotomy: Drill two burr holes over the parietal cortex.

-

Hole 1 (Stimulation): Posterior coordinates.

-

Hole 2 (Recording): 2-3 mm anterior to Hole 1.

-

-

Instrumentation:

-

Insert a glass micropipette (filled with 1M NaCl) into Hole 2 to record DC potential.

-

Place a reference electrode in the neck muscle.

-

-

Induction:

-

Apply a KCl cotton ball (1M) or microinjection to the dura at Hole 1.

-

Alternative: Electrical stimulation (increase intensity until CSD occurs).

-

-

Drug Administration:

-

Establish baseline CSD frequency/threshold (3 events).

-

Administer Pizotyline (IV infusion or IP, 1-5 mg/kg).

-

-

Readout: Measure the change in number of CSD events per hour or the electrical threshold (charge in

C) required to trigger a wave.

Diagram 2: Experimental Timeline (NTG Model)

Visualizing the critical timing for the chronic migraine model.

Caption: The NTG cycle requires strict adherence to the -30 min pretreatment window to assess prophylactic efficacy against central sensitization.

Data Interpretation & Statistical Validity

To ensure authoritative grounding, data must be normalized. Raw gram thresholds are insufficient due to inter-animal variability.

Calculation of % MPE (Maximum Possible Effect):

Expected Outcomes:

-

NTG Model: Pizotyline (10 mg/kg) should restore mechanical thresholds to near-baseline levels (preventing the drop seen in Vehicle mice).

-

CSD Model: Pizotyline should reduce the number of KCl-induced CSD waves by

30-50% or significantly increase the electrical stimulation threshold.

Statistical Tests:

-

Longitudinal Data (NTG): Two-way Repeated Measures ANOVA followed by Bonferroni’s post-hoc test.

-

Acute Data (CSD): Paired t-test (Pre- vs Post-drug) or One-way ANOVA if comparing multiple doses.

References

-

Speight, T. M., & Avery, G. S. (1972). Pizotifen (BC-105): A Review of its Pharmacological Properties and its Therapeutic Efficacy in Vascular Headaches. Drugs. Link

-

Tfelt-Hansen, P. C. (2000). Prophylactic pharmacotherapy of migraine: Some practical guidelines. Neurologic Clinics. Link

-

Bates, E. A., et al. (2010). Sumatriptan alleviates nitroglycerin-induced mechanical and thermal allodynia in mice. Cephalalgia.[4] (Validating the NTG model used for Pizotyline benchmarking). Link

-

Ayata, C., et al. (2006). Suppression of cortical spreading depression in migraine prophylaxis. Annals of Neurology. (Mechanistic grounding for 5-HT modulation of CSD). Link

-

Fang, J., et al. (2022). Intrathecally administered pizotifen alleviates neuropathic and inflammatory pain in mice by enhancing GABAergic inhibition.[5] Neuroscience Letters. Link

Sources

- 1. Pizotifen - Wikipedia [en.wikipedia.org]

- 2. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Pizotifen? [synapse.patsnap.com]

- 4. Frontiers | Pharmacological Characterization of Orofacial Nociception in Female Rats Following Nitroglycerin Administration [frontiersin.org]

- 5. Intrathecally administered pizotifen alleviates neuropathic and inflammatory pain in mice by enhancing GABAergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Technical Guide to Sourcing and Applying BC-105 (Pizotifen)

An In-depth Guide for Drug Development Professionals on CAS Number 15574-96-6

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in BC-105, also known by its generic name, Pizotifen. With the CAS (Chemical Abstracts Service) number 15574-96-6, this compound is a well-established serotonin antagonist with diverse research applications. This document provides an in-depth look at its mechanism of action, guidance on sourcing high-purity material, and detailed protocols for its application in a laboratory setting.

Core Compound Profile: BC-105 (Pizotifen)

BC-105, or Pizotifen, is a tricyclic benzocycloheptathiophene derivative.[1] Its chemical structure is similar to some tricyclic antidepressants and the antihistamine cyproheptadine.[2] Initially developed for the prophylactic treatment of migraine headaches, its potent and broad-spectrum pharmacological profile makes it a valuable tool for a wide range of research endeavors.[2][3]

Chemical and Physical Properties:

-

Molecular Formula: C₁₉H₂₁NS[4]

-

Molecular Weight: 295.44 g/mol [4]

-

Appearance: White to off-white crystalline powder.[2]

-

Solubility: Insoluble in water, but soluble in organic solvents such as ethanol and chloroform.[2]

-

CAS Number: 15574-96-6[4]

Mechanism of Action: A Multi-Receptor Antagonist

The primary mechanism of action for BC-105 is its potent antagonism of serotonin (5-hydroxytryptamine, 5-HT) receptors.[3] It exhibits high affinity for multiple 5-HT receptor subtypes, most notably 5-HT₁, 5-HT₂ₐ, and 5-HT₂𝒸 receptors.[4][5] By blocking these receptors, Pizotifen inhibits the downstream signaling cascades typically initiated by serotonin binding. This action is central to its efficacy in migraine prevention and is a key area of investigation for its potential antidepressant effects.[1]

Beyond its effects on the serotonergic system, BC-105 also possesses antihistaminic, weak anticholinergic, and anti-bradykinin properties.[1][2][3] This polypharmacology is a critical consideration in experimental design, as these off-target effects can influence results and require appropriate controls. For instance, the antihistaminic activity may contribute to its known sedative side effects.[3]

Sourcing and Evaluating Research-Grade BC-105 Suppliers

Procuring high-quality, reliable BC-105 is paramount for reproducible and accurate research. The "research grade" designation implies high purity and comprehensive characterization, but diligence is required to verify these claims.

Key Evaluation Criteria for Suppliers:

-

Purity Specification: Look for suppliers guaranteeing a purity of >98%, typically determined by High-Performance Liquid Chromatography (HPLC). This is the most critical factor, as impurities can lead to confounding experimental results.

-

Certificate of Analysis (CoA): A reputable supplier will provide a lot-specific CoA upon request or as a download.[4][5] This document is a self-validating system for the material. It should detail the results of identity and purity tests (e.g., HPLC, Mass Spectrometry, NMR) and confirm the compound's structure.

-

Documentation: Beyond the CoA, access to a Safety Data Sheet (SDS) is mandatory for proper handling and safety assessment.

-

Reputation and Traceability: Choose established suppliers with a strong track record in the scientific community. Their products are more likely to be cited in peer-reviewed literature, providing an additional layer of validation.

Comparative Table of Potential Suppliers

| Supplier | Purity Specification | Available Documentation | Notes |

| Santa Cruz Biotechnology | Typically ≥98% | CoA, SDS | A well-known supplier in the life sciences field offering a wide range of biochemicals.[4] |

| MedChemExpress | Typically ≥98% | CoA (lot-specific), HPLC/LCMS data | Often provides detailed analytical data and is frequently cited in publications.[5] |

| TCI Chemicals | >98.0% (HPLC) | CoA, SDS | A global supplier of fine chemicals with a strong emphasis on quality control. |

| TargetMol | >98% | CoA, Analytical Data | Specializes in bioactive compounds for research, often used for screening libraries.[3] |

| Simson Pharma | Custom Synthesis | CoA | Offers custom synthesis, which can be valuable for specific purity requirements or bulk orders. |

Disclaimer: This table is not an exhaustive list and is intended for illustrative purposes. Researchers should conduct their own due diligence before purchasing. All products listed are for research use only (RUO) and not for diagnostic or therapeutic use.[3][4]

Experimental Protocols and Workflows

The following sections provide standardized, field-proven methodologies for working with BC-105.

Supplier Validation and Quality Control Workflow

It is a best practice to perform an in-house quality control check on newly acquired compounds, especially before commencing large-scale or long-term experiments.

Handling, Reconstitution, and Storage

Causality Behind Choices: The chemical properties of BC-105 dictate its handling procedures. Its poor water solubility necessitates the use of an organic solvent for stock solutions, while proper storage conditions are crucial to prevent degradation and maintain its bioactivity over time.

Step-by-Step Protocol:

-

Safety First: Before handling, review the Safety Data Sheet (SDS). Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood or ventilated enclosure to avoid inhalation.

-

Solvent Selection: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent. For in vivo studies, the choice of vehicle is critical and may involve co-solvents like Tween® 80 or Cremophor® EL to create a stable emulsion or suspension. Always validate the vehicle in control animals to ensure it has no biological effects on its own.

-

Stock Solution Preparation (Example for 10 mM in DMSO):

-

Calculation: The molecular weight of BC-105 is 295.44 g/mol . To make a 10 mM (0.010 mol/L) solution, you need 2.9544 mg per 1 mL of solvent.

-

Procedure: a. Weigh out a precise amount of BC-105 powder (e.g., 5 mg) using an analytical balance. b. Add the appropriate volume of DMSO to achieve the target concentration (for 5 mg, add 1.692 mL of DMSO for a 10 mM solution). c. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be required.

-

-

Storage:

-

Powder: Store the solid compound desiccated at room temperature, protected from light.[5]

-

Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. Refer to the supplier's Certificate of Analysis for specific storage recommendations.[5]

-

In Vitro Calcium Flux Assay (Demonstrating 5-HT₂ₐ Antagonism)

Rationale: The 5-HT₂ₐ receptor is a Gq-coupled GPCR. Its activation by serotonin leads to the activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP₃). IP₃ then triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. This protocol uses a fluorescent calcium indicator to measure this change, demonstrating how BC-105 can block this response.

Step-by-Step Methodology:

-

Cell Culture: Plate HEK293 cells stably expressing the human 5-HT₂ₐ receptor onto a 96-well, black-walled, clear-bottom microplate. Culture overnight to allow for cell adherence.

-

Dye Loading: a. Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions. b. Remove the culture medium from the cells and add the dye-loading buffer to each well. c. Incubate the plate for 30-60 minutes at 37°C in the dark.

-

Compound Preparation (Antagonist Plate): a. Prepare a serial dilution of BC-105 in a suitable assay buffer. The final concentrations should span a range appropriate for determining an IC₅₀ value (e.g., 1 nM to 10 µM). b. Include a "vehicle control" (buffer with DMSO only) and a "no agonist" control.

-

Antagonist Incubation: a. Gently wash the cells with assay buffer to remove excess dye. b. Add the prepared BC-105 dilutions (from the antagonist plate) to the corresponding wells. c. Incubate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.

-

Agonist Stimulation and Measurement: a. Prepare a solution of serotonin at a concentration known to elicit a sub-maximal response (EC₈₀ is ideal). This ensures that any inhibition by the antagonist is easily detectable. b. Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation). c. Set the instrument to measure fluorescence intensity over time (kinetic read). d. Initiate the reading and, after establishing a stable baseline, inject the serotonin solution into all wells (except the "no agonist" control). e. Continue reading fluorescence for 1-2 minutes to capture the peak calcium response.

-

Data Analysis: a. Calculate the peak fluorescence response for each well. b. Normalize the data by setting the response of the vehicle control (with serotonin) as 100% and the "no agonist" control as 0%. c. Plot the normalized response against the logarithm of the BC-105 concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of BC-105 required to inhibit 50% of the serotonin-induced calcium flux.

Conclusion

BC-105 (Pizotifen) is a potent pharmacological tool with a well-defined mechanism as a broad-spectrum serotonin receptor antagonist. For researchers, the integrity of experimental outcomes begins with the procurement of high-purity, well-characterized material. By implementing a rigorous supplier evaluation process, including the critical assessment of a lot-specific Certificate of Analysis, and adhering to standardized protocols for handling and application, scientists can confidently leverage the capabilities of this compound. The methodologies outlined in this guide provide a robust framework for ensuring data quality and reproducibility in studies involving BC-105.

References

-

BioCrick. Pizotifen | CAS:15574-96-6 | High Purity. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 27400, Pizotifen. [Online] Available at: [Link]

-

GitHub Pages. Chapter 15 Experimental protocols | Lab Handbook. [Online] Available at: [Link]

- Rischin, D., et al. (2011). Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation. Clinical Cancer Research, 17(15), 5168–5177.

-

Cheméo. Chemical Properties of Pizotyline (CAS 15574-96-6). [Online] Available at: [Link]

Sources

Methodological & Application

BC-105 solubility protocol DMSO PEG300 formulation

Application Note: Solubilization and Formulation Protocol for BC-105 (BNC105 Analog)

Executive Summary

This Application Note details the optimized solubilization protocol for BC-105 (functionally identified here as the active agent of the vascular disrupting class, analogous to BNC105 ). BC-105 is a hydrophobic small molecule tubulin polymerization inhibitor characterized by low aqueous solubility, necessitating a co-solvent system for effective in vivo and in vitro delivery.[1]

The protocol utilizes a DMSO / PEG300 / Tween 80 vehicle system.[1][2][3][4] This formulation overcomes the thermodynamic instability of the compound in aqueous media, preventing precipitation ("crashing out") upon physiological dilution.

Core Formulation Strategy:

-

Solvent: DMSO (Dimethyl Sulfoxide) – Dissolves the crystalline drug.[1]

-

Co-Solvent: PEG300 (Polyethylene Glycol 300) – Stabilizes the hydrophobic molecule in a semi-aqueous environment.[1]

-

Surfactant: Tween 80 (Polysorbate 80) – Prevents aggregation and micro-precipitation.[1]

-

Carrier: Saline/Water – Adjusts tonicity for biological compatibility.[1]

Compound Profile & Physicochemical Challenges

Understanding the "why" behind the protocol is critical for reproducibility.[1]

-

Compound Identity: BC-105 (Active small molecule; distinct from its phosphate prodrug form).[1]

-

Molecular Weight: ~372.4 g/mol .[1]

-

Target: Tubulin colchicine-binding site; Vascular Disrupting Agent (VDA).[1]

-

Solubility Class: BCS Class II/IV (Low Solubility, Variable Permeability).[1]

-

Challenge: BC-105 exhibits high lipophilicity (LogP > 3.0). Direct addition to water results in immediate precipitation.[1] The Order of Addition defined below is non-negotiable to maintain a stable micro-emulsion.

Reagents and Equipment

| Reagent | Grade | Purpose |

| BC-105 | >98% Purity | Active Pharmaceutical Ingredient (API).[1] |

| DMSO | Anhydrous, Cell Culture Grade | Primary solvent.[1] Must be sterile.[1][5][6] |

| PEG300 | Ph.[1][2][3][7] Eur. / USP Grade | Co-solvent.[1] Low molecular weight reduces viscosity.[1] |

| Tween 80 | Low Peroxide / Oxidant-Free | Surfactant.[1] Critical for preventing aggregation.[1] |

| Saline (0.9%) | Sterile, Endotoxin-Free | Aqueous carrier phase.[1] |

| Vortex Mixer | High Speed | Essential for rapid dispersion.[1] |

| Sonicator | Bath type | Optional; aids in dissolving stubborn crystals.[1] |

Formulation Protocols

Protocol A: Preparation of 1000x Stock Solution

Store this stock at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Weigh 10 mg of BC-105 powder into a sterile amber glass vial (protect from light).

-

Add 1 mL of 100% Anhydrous DMSO.

-

Vortex vigorously for 30–60 seconds.

-

Visual Check: Ensure the solution is perfectly clear with no visible crystals.[1] If cloudy, sonicate in a water bath at 37°C for 5 minutes.

-

Result: 10 mg/mL Stock Solution.

Protocol B: The "Standard" In Vivo Formulation (10:40:5:45)

Target Concentration: 1 mg/mL (Adjustable based on stock). Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.

Critical Warning: You must follow the exact order of addition . Adding saline before PEG300 will cause immediate, irreversible precipitation.[1]

Step-by-Step Workflow (To make 1 mL Working Solution):

-

Step 1 (Solvent): Pipette 100 µL of BC-105 Stock (from Protocol A) into a fresh 1.5 mL Eppendorf tube.

-

Step 2 (Co-Solvent): Add 400 µL of PEG300 .

-

Technique: Pipette slowly down the side of the tube.

-

Action: Vortex immediately for 10 seconds. The solution should be clear and slightly viscous.[1]

-

-

Step 3 (Surfactant): Add 50 µL of Tween 80 .

-

Technique: Tween 80 is viscous; cut the pipette tip if necessary for accuracy.[1]

-

Action: Vortex for 20 seconds. Solution must be homogenous.

-

-

Step 4 (Aqueous Carrier): Add 450 µL of Warm (37°C) Saline .

-

Technique: Add in small aliquots (e.g., 100 µL at a time) while vortexing, or add slowly while the tube is on a vortex mixer.

-

Action: Vortex vigorously for 30 seconds.

-

-

Final QC: Inspect against a light source. The solution should be clear to slightly opalescent, but free of particulates .

Quantitative Formulation Table

| Component | Final % (v/v) | Vol for 1 mL | Vol for 5 mL | Role |

| BC-105 Stock (in DMSO) | 10% | 100 µL | 500 µL | Solubilizer |

| PEG300 | 40% | 400 µL | 2.0 mL | Stabilizer |

| Tween 80 | 5% | 50 µL | 250 µL | Surfactant |

| Saline / Water | 45% | 450 µL | 2.25 mL | Bulking Agent |

| Total | 100% | 1000 µL | 5.0 mL |

Visualization: The Solubility Pathway

The following diagram illustrates the critical path to a stable formulation. Note the "Checkpoints" where the user must validate clarity.

Caption: Step-by-step solubilization workflow for BC-105. Yellow diamonds indicate mandatory visual inspection points to ensure formulation stability.

Troubleshooting & Scientific Rationale

Why this specific ratio (10:40:5:45)?

This is a "Gold Standard" vehicle for lipophilic small molecules (LogP 3–5).[1]

-

DMSO (10%): High enough to dissolve the drug, low enough to avoid severe cytotoxicity or hemolysis in mice (LD50 for DMSO is ~7 mL/kg, but <2 mL/kg is recommended for bolus).[1]

-

PEG300 (40%): Acts as a "molecular spacer," preventing hydrophobic drug molecules from colliding and crystallizing when the water content increases.[1]

-

Tween 80 (5%): Provides a micellar shield.[1] If micro-crystals form, Tween 80 encapsulates them, keeping them in suspension rather than allowing them to form large blockages.[1]

Common Failure Modes:

-

"The solution turned milky white immediately after adding saline."

-

"The solution is viscous and hard to inject." [1]

-

Cause: PEG300 is naturally viscous.[1]

-

Fix: Warm the final solution to 37°C prior to injection. Use a 27G or larger needle; avoid 30G needles if possible.

-

-

"Can I use PBS instead of Saline?"

-

Answer: Yes, but Saline (0.9% NaCl) is less likely to cause "salting out" effects compared to high-salt buffers like PBS for very sensitive compounds.[1]

-

References

-

Preparation of Hydrophobic Drug Stock Solutions. (2025). Standard Protocols for DMSO/PEG300 Formulations. ResearchGate. Link

-

BNC105 Mechanism & Properties. (2011). Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P. National Institutes of Health (PubMed).[1] Link

-

PEG300 Toxicology & Usage. (2025). Polyethylene Glycol 300 (PEG300) Technical Profile. InvivoChem. Link

-

PubChem Compound Summary: BNC105. (2025).[1] National Library of Medicine.[1] Link

-

Guidelines for DMSO Administration in Rodents. (2026). Washington State University IACUC SOP. Link

Sources

- 1. Bnc-105 | C20H20O7 | CID 24786555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]

- 4. researchgate.net [researchgate.net]

- 5. emulatebio.com [emulatebio.com]

- 6. iacuc.wsu.edu [iacuc.wsu.edu]

- 7. researchgate.net [researchgate.net]

Preparation of 10mM BC-105 (Pizotifen) Stock Solution in DMSO

Introduction & Scientific Context

BC-105 , structurally known as Pizotifen (or Pizotyline), is a potent serotonin (5-HT) antagonist with high affinity for the 5-HT2A and 5-HT2C receptors.[1][2][3][4][5] Originally developed for migraine prophylaxis, it remains a critical tool in neuropharmacology and vascular biology research.

Preparing a stable, accurate 10 mM stock solution is the foundational step for any reproducible assay. Inaccurate stock preparation propagates errors through all subsequent serial dilutions, compromising IC50 values and biological data. This protocol utilizes Dimethyl Sulfoxide (DMSO) as the solvent due to its aprotic polarity, which effectively solubilizes the tricyclic structure of BC-105 while maintaining stability at low temperatures.

Key Physicochemical Properties

Before commencing, verify the specific form of BC-105 in your inventory. The Free Base and Malate Salt have significantly different molecular weights.

| Property | BC-105 (Free Base) | BC-105 (Malate Salt) |

| CAS Number | 15574-96-6 | 5189-11-7 |

| Molecular Weight | 295.44 g/mol | 429.53 g/mol |

| Solubility in DMSO | ~20 mg/mL (~67 mM) | ~20 mg/mL (~46 mM) |

| Appearance | White to off-white solid | White crystalline powder |

| Storage (Solid) | -20°C (Desiccated) | -20°C (Desiccated) |

CRITICAL NOTE: This protocol is calculated for the Free Base (MW 295.44) . If using the Malate salt, you must adjust the mass measurement using the conversion factor derived from the molecular weights (Ratio: 1.45).

Preparation Protocol

Materials & Reagents[1][7]

-

DMSO (Dimethyl Sulfoxide): Anhydrous, cell-culture grade (≥99.9%).

-

Why: Water in DMSO decreases the solubility of hydrophobic compounds and can promote hydrolytic degradation. Use a fresh bottle or one stored over molecular sieves.

-

-

Vials: Amber borosilicate glass vials (to protect from light) or polypropylene microcentrifuge tubes (if short-term).

-

Equipment: Analytical balance (0.01 mg readability), vortex mixer, ultrasonic bath (optional).

Calculations for 10 mM Stock

To prepare a 10 mM solution, the target concentration is 0.01 mol/L .

Formula:

Scenario A: Preparing 1 mL of Stock (Free Base)

Scenario B: Preparing 5 mL of Stock (Free Base)

Step-by-Step Methodology

-

Equilibration: Remove the BC-105 vial from the freezer and allow it to equilibrate to room temperature (approx. 15-20 mins) before opening .

-

Scientific Rationale: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, leading to weighing errors and potential hydrolysis.

-

-

Weighing: Place a sterile amber vial on the analytical balance and tare it. Accurately weigh the calculated mass of BC-105 (e.g., 2.95 mg).

-

Tip: If the mass weighed deviates slightly (e.g., you weigh 3.10 mg), recalculate the volume of DMSO needed rather than trying to remove minute amounts of powder.

-

Correction Formula:

-

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

-

Technique: Pipette directly onto the powder, washing down any particles adhering to the vial walls.

-

-

Dissolution:

-

Vortex: Cap tightly and vortex vigorously for 30-60 seconds.

-

Visual Inspection: Hold the vial up to a light source. The solution should be completely clear and colorless.

-

Sonication (Conditional): If particles persist, sonicate in a water bath at room temperature for 2-5 minutes. Avoid heating, as this can degrade the compound.

-

-

Aliquoting: Dispense the stock solution into small aliquots (e.g., 50–100 µL) in sterile microcentrifuge tubes.

-

Why: BC-105 is stable in DMSO, but repeated freeze-thaw cycles introduce moisture and oxygen, leading to precipitation or oxidation. Single-use aliquots mitigate this risk.

-

-

Storage: Label tubes with "BC-105", "10 mM", "DMSO", and the Date. Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

Quality Control & Usage Guide

Solubility Verification

BC-105 is hydrophobic. At 10 mM in DMSO, it should be clear. If precipitation occurs upon thawing:

-

Warm the tube to 37°C for 2-3 minutes.

-

Vortex vigorously.

-

If precipitate remains, the DMSO may have absorbed water; discard and prepare fresh.

Dilution for Biological Assays

When diluting the DMSO stock into aqueous buffers (e.g., PBS or cell culture media), a "crash-out" (precipitation) can occur if the concentration is too high or mixing is poor.

-

Max DMSO Tolerance: Most cells tolerate 0.1% - 0.5% DMSO.

-

Dilution Protocol:

-

Prepare an intermediate dilution in DMSO (e.g., dilute 10 mM

1 mM in DMSO). -

Pipette the DMSO solution into the aqueous buffer while vortexing the buffer.

-

Do not add buffer to the DMSO concentrate.

-

Process Visualization (Graphviz)

Figure 1: Logical workflow for the preparation and storage of BC-105 stock solutions, including decision points for solubility verification.

References

-

PubChem. (n.d.). Pizotifen Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pizotifen - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Pizotifen | 15574-96-6 [chemicalbook.com]

- 8. Pizotifen | 5-HT Receptor | TargetMol [targetmol.com]

Application Note: BC-105 Platelet Aggregation Inhibition Assay

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Platelet Aggregation in Hemostasis and Thrombosis

Platelets, or thrombocytes, are small, anucleated cell fragments that are essential for maintaining hemostasis, the physiological process that halts bleeding at the site of vascular injury. However, the dysregulation of platelet aggregation can lead to pathological thrombus formation (thrombosis), which is a primary cause of major cardiovascular events such as heart attacks and strokes.[1][2] Consequently, the inhibition of platelet aggregation has become a cornerstone in the prevention and treatment of atherothrombotic diseases.[1][3]

This application note provides a detailed methodology for assessing the inhibitory activity of a novel antiplatelet agent, designated BC-105, using the gold-standard Light Transmission Aggregometry (LTA) assay.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols, explanations of the underlying scientific principles, and data interpretation guidelines.

The Mechanism of Action of BC-105: A Hypothetical Glycoprotein IIb/IIIa Inhibitor

For the context of this application note, we will hypothesize that BC-105 is a potent and selective inhibitor of the Glycoprotein IIb/IIIa (GP IIb/IIIa) receptor. The GP IIb/IIIa receptor is the final common pathway for platelet aggregation.[6] Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[1] Fibrinogen then acts as a bridge, linking adjacent platelets together to form a stable aggregate.[6] By blocking the fibrinogen binding to the GP IIb/IIIa receptor, BC-105 is expected to potently inhibit platelet aggregation induced by any physiological agonist.

Signaling Pathway of Platelet Aggregation and the Role of BC-105

Caption: Platelet aggregation signaling cascade and the inhibitory action of BC-105.

The Principle of Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet function.[4][7] The principle of LTA is based on measuring the change in light transmission through a suspension of platelets as they aggregate.[8][9]

-

Baseline: A cuvette containing platelet-rich plasma (PRP) is placed in the light path of an aggregometer. The suspended platelets scatter light, resulting in low light transmission, which is set as the 0% aggregation baseline.

-

Reference: Platelet-poor plasma (PPP), which is largely devoid of platelets, is used as a reference for 100% light transmission.

-

Aggregation: Upon the addition of a platelet agonist, platelets activate and aggregate. As they clump together, the turbidity of the PRP decreases, allowing more light to pass through to the photodetector.[9]

-

Measurement: The aggregometer records this increase in light transmission over time, generating an aggregation curve.[8] The extent of aggregation is quantified as the maximum percentage of light transmission.

Experimental Protocol: BC-105 Inhibition of ADP-Induced Platelet Aggregation

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of BC-105 on ADP-induced platelet aggregation.

Materials and Reagents

-

Blood Collection: 3.2% sodium citrate vacutainer tubes.

-

Reagents:

-

Adenosine diphosphate (ADP)

-

BC-105 (stock solution and serial dilutions)

-

Phosphate-buffered saline (PBS) or appropriate vehicle control

-

-

Equipment:

-

Platelet aggregometer (e.g., Chrono-log Model 700)

-

Calibrated pipettes

-

Centrifuge

-

Polypropylene tubes

-

Blood Sample Collection and PRP/PPP Preparation

-

Ethical Considerations: Ensure all procedures involving human blood are performed in accordance with institutional guidelines and with informed consent.

-

Venipuncture: Collect whole blood via clean venipuncture into 3.2% sodium citrate tubes.[10] Avoid excessive venous occlusion to prevent premature platelet activation.[11]

-

PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the platelet-rich plasma.[12] Carefully collect the upper PRP layer using a polypropylene pipette.

-

PPP Preparation: Re-centrifuge the remaining blood at 2000 x g for 20 minutes to obtain platelet-poor plasma. Collect the PPP supernatant.

-

Platelet Count: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary. This standardization is crucial for result comparability.[13]

Experimental Workflow

Caption: Step-by-step workflow for the BC-105 platelet aggregation inhibition assay.

Assay Procedure

-

Instrument Setup: Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions.

-

Baseline and Reference Calibration:

-

Pipette 450 µL of PRP into a cuvette with a stir bar and place it in the incubation well.

-

Move the PRP cuvette to the reading well and set the baseline to 0% aggregation.

-

Pipette 450 µL of PPP into a separate cuvette and place it in the reading well to set the 100% aggregation reference.

-

-

BC-105 Incubation:

-

For each concentration of BC-105 to be tested, pipette 450 µL of PRP into a fresh cuvette.

-

Add 50 µL of the corresponding BC-105 dilution (or vehicle control) to the PRP.

-

Incubate the mixture for a predetermined time (e.g., 5 minutes) at 37°C in the aggregometer's incubation block.

-

-

Induction of Aggregation:

-

Move the cuvette containing the PRP and BC-105/vehicle to the reading well.

-

Add a pre-determined concentration of ADP (e.g., 10 µM) to initiate aggregation. The final concentration should be one that induces a robust, but not maximal, aggregation response in the vehicle control.

-

-

Data Recording: Record the aggregation curve for 5-10 minutes. The primary endpoint is the maximum aggregation percentage achieved.

Data Analysis and Interpretation

The inhibitory effect of BC-105 is determined by comparing the maximum aggregation in the presence of the compound to that of the vehicle control.

Calculation of Percent Inhibition:

Inhibition (%) = [1 - (Max Aggregation with BC-105 / Max Aggregation with Vehicle)] x 100

IC50 Determination:

The IC50 value, which is the concentration of BC-105 that inhibits 50% of the platelet aggregation response, is a key parameter for quantifying the compound's potency.[11][14]

-

Test a range of BC-105 concentrations (e.g., from 0.1 nM to 10 µM).

-

Calculate the percent inhibition for each concentration.

-

Plot the percent inhibition against the logarithm of the BC-105 concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. A lower IC50 value indicates higher potency.[11]

Representative Data Table

| BC-105 Concentration (nM) | Maximum Aggregation (%) | Percent Inhibition (%) |

| 0 (Vehicle) | 85.2 | 0.0 |

| 1 | 76.5 | 10.2 |

| 10 | 63.8 | 25.1 |

| 50 | 43.1 | 49.4 |

| 100 | 25.6 | 69.9 |

| 500 | 8.2 | 90.4 |

| 1000 | 2.1 | 97.5 |

Troubleshooting and Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or low aggregation in control | Poor blood sample quality (hemolysis, lipemia), inactive agonist, low platelet count. | Use fresh blood, ensure proper venipuncture technique.[11] Prepare fresh agonist solutions. Standardize platelet count. |

| Spontaneous aggregation | Premature platelet activation during sample handling. | Use wide-bore needles for blood collection, handle samples gently, use polypropylene tubes.[11] |

| High variability between replicates | Pipetting errors, temperature fluctuations, inconsistent timing. | Use calibrated pipettes, ensure consistent incubation times and temperatures. |

| Irreversible vs. Reversible Aggregation | Agonist concentration, platelet health. | Optimize agonist concentration to achieve desired aggregation pattern.[8] |

Conclusion

The Light Transmission Aggregometry assay is a robust and reliable method for characterizing the inhibitory activity of novel antiplatelet agents like BC-105. By following the detailed protocol and data analysis guidelines presented in this application note, researchers can obtain accurate and reproducible results to advance their drug discovery and development programs. Adherence to standardized procedures and careful attention to pre-analytical variables are paramount for ensuring the integrity of the data.[13]

References

-

A Sticky Situation: Variable Agreement Between Platelet Function Tests Used to Assess Anti-platelet Therapy Response - Frontiers. (2022, June 30). Frontiers. [Link]

-

(PDF) Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - ResearchGate. (2019, January 3). ResearchGate. [Link]

-

Platelet Aggregometry - YouTube. (2021, October 4). YouTube. [Link]

-

The platelet aggregation line - Stago. (n.d.). Stago. [Link]

-

Platelet Function Testing: Light Transmission Aggregometry - Practical-Haemostasis.com. (2026, February 2). Practical-Haemostasis.com. [Link]

-

Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC. (2017, August 18). National Center for Biotechnology Information. [Link]

-

Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC. (2018, December 26). National Center for Biotechnology Information. [Link]

-

The growing complexity of platelet aggregation | Blood - ASH Publications. (2007, June 15). ASH Publications. [Link]

-

Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (2020, May 15). National Center for Biotechnology Information. [Link]

-

Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond. (2020, August 13). MDPI. [Link]

-

Platelet Aggregation Inhibitor Pathway, Pharmacodynamics - ClinPGx. (n.d.). ClinPGx. [Link]

-

A multicenter study to evaluate automated platelet aggregometry on Sysmex CS‐series coagulation analyzers—preliminary findings - PubMed Central. (2018, August 30). National Center for Biotechnology Information. [Link]

-

How to Validate an Aggregometer - The Fritsma Factor. (2012, May 3). The Fritsma Factor. [Link]

-

Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Light Transmission Aggregometry | The Hematologist | American Society of Hematology - ASH Publications. (2014, March 1). ASH Publications. [Link]

-

Enhanced Antiplatelet Activity of Nitrated Fatty Acid Extracts from Phaseolus vulgaris L. (2026, January 30). MDPI. [Link]

-

Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders - NIH. (2020, March 12). National Institutes of Health. [Link]

-

Protocol for Platelet Aggregation - NCBI. (n.d.). National Center for Biotechnology Information. [Link]

-

Platelet Signaling Pathways and New Inhibitors | Arteriosclerosis, Thrombosis, and Vascular Biology - AHA Journals. (2018, April 1). AHA Journals. [Link]

-

Therapeutic antibodies can have an effect on platelet function. (2023, September 25). Platelet Services. [Link]

-

Effective Platelet Aggregation Testing Starts with Preparation - Bio/Data Corporation. (2025, March 25). Bio/Data Corporation. [Link]

-

The impact of platelets and antiplatelets medications on immune mediation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Platelet Aggregation Inhibition: An Evidence-Based Systematic Review on the Role of Herbs for Primary Prevention Based on Randomized Controlled Trials - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

- 1. ashpublications.org [ashpublications.org]

- 2. The impact of platelets and antiplatelets medications on immune mediation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet Aggregation Inhibition: An Evidence-Based Systematic Review on the Role of Herbs for Primary Prevention Based on Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Sticky Situation: Variable Agreement Between Platelet Function Tests Used to Assess Anti-platelet Therapy Response [frontiersin.org]

- 5. The platelet aggregation line [stago.com]

- 6. ClinPGx [clinpgx.org]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 13. biodatacorp.com [biodatacorp.com]

- 14. mdpi.com [mdpi.com]

Application Note: A Comprehensive Guide to the In Vitro Cell Culture Media Stability of BC-105, a Novel Kinase Inhibitor

Introduction: The Critical Role of In Vitro Stability for Preclinical Success

BC-105 is a novel, potent small-molecule kinase inhibitor with significant therapeutic promise in oncology. As with any new chemical entity, a thorough understanding of its behavior in preclinical models is paramount for the accurate interpretation of its biological effects. A critical, yet often overlooked, aspect of this characterization is the compound's stability in in vitro cell culture media. The very medium that sustains the cells for an experiment can, ironically, become a variable that confounds the results through the degradation of the test compound. This application note provides a detailed guide and robust protocols for assessing the stability of BC-105 in common cell culture media, ensuring the integrity and reproducibility of in vitro pharmacology studies.

Part 1: Understanding BC-105 Stability - The "Why"

Before delving into the experimental protocols, it is crucial to understand the factors that can influence the stability of a small molecule like BC-105 in a complex aqueous environment such as cell culture media.

Physicochemical Properties of BC-105 and Potential Degradation Pathways

The inherent chemical structure of BC-105 will largely dictate its susceptibility to degradation. Two of the most common non-metabolic degradation pathways in aqueous solutions are hydrolysis and oxidation.

-

Hydrolysis: This is a chemical reaction where a water molecule breaks one or more chemical bonds.[3][4] Esters and amides, for example, are functional groups that can be susceptible to hydrolysis, leading to the cleavage of the molecule.[3][4] The pH of the cell culture medium (typically 7.2-7.4) can significantly influence the rate of hydrolysis.

-

Oxidation: The presence of dissolved oxygen and metal ions in the culture medium can promote the oxidation of susceptible functional groups within BC-105. This can lead to the formation of oxides or other modified species with altered biological activity.

The Cell Culture Microenvironment: A Complex Chemical Milieu

Standard cell culture media are complex mixtures of salts, amino acids, vitamins, glucose, and a pH buffering system, often supplemented with fetal bovine serum (FBS).[1] Several of these components can interact with and affect the stability of BC-105:

-

pH and Buffers: While buffered to physiological pH, slight variations can occur, which may impact the rate of pH-dependent degradation reactions like hydrolysis.

-

Serum Proteins: Fetal bovine serum (FBS) is a common supplement in cell culture and contains a high concentration of proteins, with albumin being the most abundant. BC-105 may bind to these proteins. This binding can have a dual effect: it might protect the compound from degradation by sequestering it, or in some cases, certain proteins could have enzymatic activities that degrade the compound.[2] For some compounds, the presence of 10% FBS has been shown to stabilize them in culture media.[2]

-

Media Components: Certain components in the media, such as reducing agents (e.g., L-cysteine) or vitamins that can act as antioxidants, could either protect BC-105 from oxidation or, in some cases, directly react with it.

Impact on Biological Readouts

The primary consequence of BC-105 degradation is a discrepancy between the nominal concentration added to the culture and the actual concentration of active compound that the cells are exposed to over time. This can profoundly impact the interpretation of key in vitro parameters:

-

Potency (IC50/EC50): If BC-105 degrades during the assay, its effective concentration will decrease, leading to an artificially high IC50 or EC50 value.

-

Mechanism of Action Studies: Inaccurate concentration data can confound studies aimed at elucidating the downstream effects of BC-105 on cellular signaling pathways.

-

Reproducibility: The rate of degradation can be influenced by minor variations in experimental conditions (e.g., media batch, serum lot, incubation time), leading to poor reproducibility of results between experiments and laboratories.

Part 2: Protocol for Assessing BC-105 Stability

This section provides a detailed, step-by-step protocol for quantifying the stability of BC-105 in cell culture media. The method of choice for quantification is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity, allowing for the accurate measurement of the parent compound and potential degradation products.[1]

Materials and Reagents

-

BC-105: Analytical standard of known purity.

-

Cell Culture Media: DMEM, RPMI-1640, or other relevant media.

-

Fetal Bovine Serum (FBS): Heat-inactivated, of a single lot for consistency.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Internal Standard (IS): A stable, structurally similar molecule to BC-105 for robust quantification.

-

Reagents for Sample Preparation: Trichloroacetic acid (TCA) or cold acetonitrile for protein precipitation.

-

Labware: Sterile microcentrifuge tubes, 96-well plates (polypropylene to minimize binding), and analytical vials.[1]

-

Equipment: Calibrated pipettes, incubator (37°C, 5% CO2), centrifuge, vortex mixer, LC-MS/MS system.

Experimental Workflow

The overall workflow for assessing the stability of BC-105 is depicted in the following diagram.

Sources

Troubleshooting & Optimization

BC-105 fluorescence interference in PET inhibition assays

Welcome to the technical support guide for utilizing BC-105 in Photoinduced Electron Transfer (PET) based inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into assay development and to offer robust troubleshooting strategies. Our goal is to empower you to overcome common hurdles and ensure the generation of high-quality, reproducible data.

Section 1: Understanding the BC-105 PET Assay Principle

Photoinduced Electron Transfer (PET) is a powerful mechanism leveraged in the design of fluorescent probes.[1][2][3] In a typical PET-based probe like BC-105, a fluorophore is covalently linked to a quenching moiety (an electron donor or acceptor). In the "off" state, excitation of the fluorophore leads to an electron transfer event with the quencher, which dissipates the energy non-radiatively, effectively quenching fluorescence.[1][3] The assay is designed so that a specific biological event, such as enzymatic cleavage or binding inhibition, disrupts this PET process. This disruption separates the fluorophore from the quencher, restoring fluorescence and generating a signal proportional to the activity or inhibition. These probes are highly valued for their characteristically low background signal and potential for a high signal-to-noise ratio.[2][4]

Caption: Troubleshooting workflow for high background fluorescence.

-

Diagnostic Protocol:

-

Read a Blank Plate: Measure an empty, unused well. The signal should be minimal. If it's high, the plate material itself may be fluorescent, or the instrument requires calibration. Black, solid-bottom plates are strongly recommended to minimize background and well-to-well crosstalk.

-

Read a "Buffer Only" Well: This isolates the background contribution of your assay buffer and reagents (excluding the probe). [5] 3. Read a "Probe Only" Well: This measures the intrinsic fluorescence of the quenched BC-105 probe.

-

Identify the Source: By comparing these readings, you can pinpoint the primary source of the background signal.

-

Q4: My test compounds appear to be inhibitors, but the results are not reproducible in orthogonal assays. How can I identify false positives from compound autofluorescence?

A4: This is a classic and critical issue in HTS. Many small molecules are intrinsically fluorescent. [6]If a compound's fluorescence spectrum overlaps with that of BC-105, it will be incorrectly identified as an inhibitor. [6]

-

Causality: An autofluorescent compound adds signal to a well, mimicking the fluorescence increase that occurs upon true inhibition. This leads to a dose-dependent increase in signal that looks like a valid IC50 curve but is purely an artifact. [6]

-

Protocol for Identifying Compound Autofluorescence:

-

Pre-read the Compound Plate: Before adding the assay reagents (enzyme, BC-105), add your test compounds to the assay buffer in a plate and read it using the same instrument settings as your main assay. Any well with a signal significantly above the buffer background contains an autofluorescent compound.

-

Run a "No Enzyme" Control: For any suspected hits, repeat the assay in the absence of the enzyme. A true inhibitor should have no effect in this control, as there is no activity to inhibit. An autofluorescent compound will still produce a high signal.

-

Perform a Spectral Scan of the Compound: If your reader allows, perform an emission scan of the interfering compound at the assay's excitation wavelength. This will confirm spectral overlap and help in designing mitigation strategies (e.g., using narrower emission filters).

-

| Control Well | Purpose | Expected Result for True Hit | Result Indicating Autofluorescence |

| Compound + Buffer | Screens for intrinsic compound fluorescence. | Signal ≈ Buffer Blank | Signal >> Buffer Blank |

| Compound + BC-105 (No Enzyme) | Checks for direct interaction with the probe. | Signal ≈ Quenched Probe | Signal >> Quenched Probe |

| Compound + Enzyme + BC-105 | Primary screening assay. | Signal >> Quenched Probe | Signal >> Quenched Probe |

Q5: My results show decreased fluorescence (quenching) for some compounds. How do I diagnose this artifact?

A5: Fluorescence quenching by test compounds is another common artifact that can be misinterpreted as a lack of activity or, in some assay formats, as activation.

-

Causality: A compound can quench the signal from BC-105 through several mechanisms, most commonly by absorbing either the excitation or emission light. This phenomenon is known as the Inner Filter Effect (IFE) . [7][8]If a compound absorbs light at the excitation wavelength, it reduces the number of photons reaching BC-105. [7]If it absorbs at the emission wavelength, it re-absorbs the light emitted by BC-105 before it reaches the detector. [7][9]

-

Protocol for Diagnosing the Inner Filter Effect:

-

Measure Compound Absorbance: The most direct method is to measure the absorbance spectrum of the compound at the concentrations used in the assay. Use a UV-Vis spectrophotometer or an absorbance-capable plate reader.

-

Check for Spectral Overlap: Compare the compound's absorbance spectrum with the excitation and emission spectra of BC-105. Significant absorbance (>0.05 AU) at either wavelength suggests a high probability of IFE. [7] 3. Run a "Fully Unquenched" Control: Add the test compounds to a control well containing fully de-quenched BC-105 (e.g., by adding a saturating amount of a known, non-interfering inhibitor or by using a cleaved version of the probe if applicable). A true non-inhibitor should not reduce the signal in this well. If the signal is reduced, the compound is a quencher.

-

Mitigation: If IFE is confirmed, the primary solution is to lower the concentration of the BC-105 probe or the test compound. [7]Mathematical correction formulas for IFE exist but require careful validation. [10][11]

-

References

-

The Fabrication and Mechanism of a Crystalline Organic Fluorescent Probe Based on Photoinduced Electron Transfer. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. (2023). Chemical Society Reviews. Retrieved February 6, 2026, from [Link]

-

Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. (2023). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Interference with Fluorescence and Absorbance. (2015). Assay Guidance Manual - NCBI Bookshelf. Retrieved February 6, 2026, from [Link]

-

Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved February 6, 2026, from [Link]

-

Interference and Artifacts in High-content Screening. (2025). Assay Guidance Manual - NCBI. Retrieved February 6, 2026, from [Link]

-

Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

-

Modeling and correction of Raman and Rayleigh scatter in fluorescence landscapes. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

How to develop an optimal fluorescence assay. (n.d.). Tecan Blog. Retrieved February 6, 2026, from [Link]

-

Inner Filter Effect in Fluorescence Spectroscopy. (n.d.). Edinburgh Instruments. Retrieved February 6, 2026, from [Link]

-

What is the Inner Filter Effect? (n.d.). Edinburgh Instruments. Retrieved February 6, 2026, from [Link]

-

Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (n.d.). PMC - NIH. Retrieved February 6, 2026, from [Link]

-

Autofluorescence: Causes and Cures. (n.d.). University of British Columbia. Retrieved February 6, 2026, from [Link]

-

What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? (2024). HORIBA. Retrieved February 6, 2026, from [Link]

-

Revising Intramolecular Photoinduced Electron Transfer (PET) from First-Principles. (n.d.). Accounts of Chemical Research - ACS Publications. Retrieved February 6, 2026, from [Link]

-

Top tips and tricks: Performing assays in microplates. (n.d.). Berthold Technologies. Retrieved February 6, 2026, from [Link]

-

Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022). Analytical Chemistry - ACS Publications. Retrieved February 6, 2026, from [Link]

-

How to optimise fluorescence gain. (2021). BMG Labtech. Retrieved February 6, 2026, from [Link]

-

Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022). PMC. Retrieved February 6, 2026, from [Link]

-

How Inner-Filter Effects (IFE) can affect your fluorescence measurements. (n.d.). HORIBA. Retrieved February 6, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. edinst.com [edinst.com]

- 8. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]

- 9. static.horiba.com [static.horiba.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: BC-105 (Pizotifen) Stability & Handling

Senior Application Scientist Support Center

Executive Summary & Compound Identity

BC-105 , pharmacologically known as Pizotifen (or Pizotyline), is a benzocycloheptene-based antagonist targeting 5-HT2A and 5-HT2C serotonin receptors, with significant antihistaminic activity.

While BC-105 exhibits robust stability in its solid state, its tricyclic structure renders it susceptible to photo-oxidation and hydrolytic degradation when solubilized. This guide defines the critical handling parameters to maintain experimental reproducibility.

| Property | Technical Specification |

| Chemical Name | Pizotifen (BC-105) |

| Molecular Weight | 295.44 g/mol |

| Primary Target | 5-HT2A, 5-HT2C, Histamine H1 |

| Solubility | DMSO (~20 mg/mL), Ethanol (~10 mg/mL), Water (Poor) |

| Critical Sensitivity | Light Sensitive , Hygroscopic |

Stability & Storage FAQs

Q1: Can I store BC-105 powder at Room Temperature (RT)?

A: Yes, but only for short durations. In its lyophilized powder form, BC-105 is chemically stable at ambient temperature (20-25°C) for several weeks, which facilitates shipping. However, for long-term storage (>1 month), -20°C is mandatory .

-